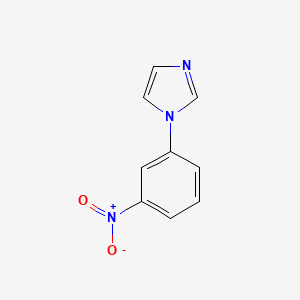

1-(3-nitrophenyl)-1H-imidazole

Descripción general

Descripción

The compound “1-(3-nitrophenyl)-1H-imidazole” would be expected to contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a 3-nitrophenyl group, which is a phenyl group with a nitro group at the third position .

Synthesis Analysis

While specific synthesis methods for “1-(3-nitrophenyl)-1H-imidazole” were not found, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .Molecular Structure Analysis

The molecular structure of “1-(3-nitrophenyl)-1H-imidazole” would be expected to consist of an imidazole ring attached to a 3-nitrophenyl group. The exact structure would depend on the specific arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving “1-(3-nitrophenyl)-1H-imidazole” would likely depend on the specific conditions and reagents used. Similar compounds have been involved in various reactions, including reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-nitrophenyl)-1H-imidazole” would be expected to depend on its specific structure. Similar compounds have been found to have various properties, such as boiling points, melting points, and solubilities .Aplicaciones Científicas De Investigación

Field: Crystallography

- Application Summary : The compound “1-(3-nitrophenyl)-1H-imidazole” is used in the formation of a Schiff base compound, which is achieved by the condensation of 2-hydroxy-1-naphthaldehyde and 3-nitroaniline . This compound has potential applications in various scientific fields, including biology, materials, fine chemical synthesis, and catalysis .

- Methods of Application/Experimental Procedures : The compound was synthesized following the standard Schiff base condensation procedure . Into a clean Schleck tube containing 30 mL of methanol and 4 mmol of 2-hydroxy-1-naphthaldehyde, 4 mmol of 3-nitroaniline was slowly added and the resulting solution was refluxed overnight. The mixture gradually turned into a red solution. After filtration on filter paper and washing with methanol (3 × 5 mL), the product was isolated as an air stable orange powder .

- Results/Outcomes : The formation of the Schiff base compound was confirmed by nuclear magnetic resonance spectroscopy, infrared spectroscopy, ultraviolet–visible spectroscopy, and single-crystal X-ray diffraction . The compound belongs to the orthorhombic system, space group P212121, and has intramolecular hydrogen bonds O–H⋅⋅⋅N and N–H⋅⋅⋅O .

Field: Thermophysical Property Data

- Application Summary : The compound “1-(3-nitrophenyl)-1H-imidazole” is used in the evaluation of thermophysical property data . This compound has potential applications in various scientific fields, including chemistry, materials science, and chemical engineering .

- Methods of Application/Experimental Procedures : The compound was synthesized and its thermophysical properties were evaluated using the NIST ThermoData Engine software package . The properties evaluated include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, viscosity, thermal conductivity, and enthalpy of formation .

- Results/Outcomes : The evaluation of the thermophysical property data for this compound provides valuable information for researchers and engineers in various fields. This data can be used in the design of chemical processes, the development of new materials, and the understanding of chemical reactions .

Field: Thermophysical Property Data

- Application Summary : The compound “1-(3-nitrophenyl)-1H-imidazole” is used in the evaluation of thermophysical property data . This compound has potential applications in various scientific fields, including chemistry, materials science, and chemical engineering .

- Methods of Application/Experimental Procedures : The compound was synthesized and its thermophysical properties were evaluated using the NIST ThermoData Engine software package . The properties evaluated include triple point temperature, normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure, critical density, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, viscosity, thermal conductivity, and enthalpy of formation .

- Results/Outcomes : The evaluation of the thermophysical property data for this compound provides valuable information for researchers and engineers in various fields. This data can be used in the design of chemical processes, the development of new materials, and the understanding of chemical reactions .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-3-1-2-8(6-9)11-5-4-10-7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIYHMRBFZOEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355889 | |

| Record name | 1-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-nitrophenyl)-1H-imidazole | |

CAS RN |

23309-09-3 | |

| Record name | 1-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)